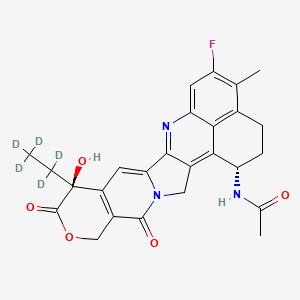
Mca-PLA-Nva-Dap(Dnp)-AR-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a fluorogenic substrate commonly used in biochemical research. This compound is specifically designed to study the activity of matrix metalloproteinases (MMPs), particularly matrix metalloproteinase-2 (MMP-2) . The compound’s structure allows it to be cleaved by MMPs, resulting in a measurable fluorescent signal, which is useful for monitoring enzyme activity in various biological processes.
准备方法
The synthesis of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
化学反应分析
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 undergoes various chemical reactions, primarily involving enzymatic cleavage by matrix metalloproteinases. The compound is designed to be a substrate for MMPs, and its cleavage results in the release of a fluorescent signal. Common reagents used in these reactions include buffer solutions to maintain optimal pH conditions and metal ion cofactors that are essential for MMP activity. The major product formed from these reactions is the cleaved peptide fragment, which can be detected and quantified using fluorescence spectroscopy .
科学研究应用
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and specificity of MMPs, providing insights into enzyme-substrate interactions. In biology, the compound is employed to investigate the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. In medicine, this compound is utilized in drug discovery and development, particularly in the screening of MMP inhibitors as potential therapeutic agents. Additionally, the compound has industrial applications in the development of diagnostic assays and high-throughput screening platforms .
作用机制
The mechanism of action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 involves its recognition and cleavage by matrix metalloproteinases. The compound contains a specific peptide sequence that is recognized by MMPs, leading to the hydrolysis of the peptide bond and the release of a fluorescent moiety. This fluorescence can be measured to determine the activity of MMPs in various biological samples. The molecular targets of this compound are primarily the active sites of MMPs, where the enzymatic cleavage occurs .
相似化合物的比较
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 can be compared with other fluorogenic substrates used to study matrix metalloproteinases. Similar compounds include Dnp-PLGLWA-DArg-NH2, which is also a substrate for MMPs such as matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-7, and matrix metalloproteinase-9 . The uniqueness of this compound lies in its specific peptide sequence and the resulting fluorescence properties, which make it particularly suitable for studying matrix metalloproteinase-2 activity. Other similar compounds may have different peptide sequences and fluorescence characteristics, allowing for the study of different MMPs or providing varying levels of sensitivity and specificity .
属性
分子式 |
C49H68N14O15 |
|---|---|
分子量 |
1093.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
YFZQNMDPUINDHE-QEFIOWGDSA-N |
手性 SMILES |
CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
规范 SMILES |
CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
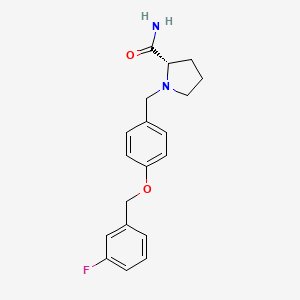

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
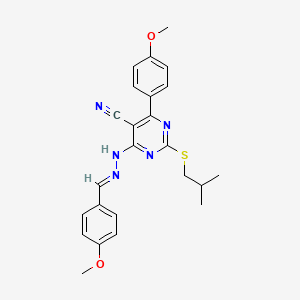
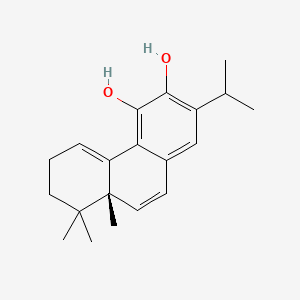
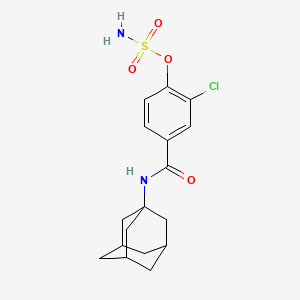
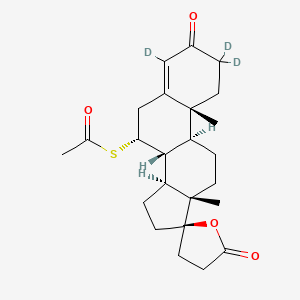
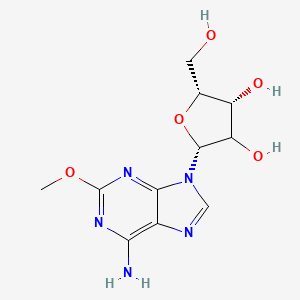
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
